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For researchers, scientists, and drug development professionals, understanding the migration

of substances from food packaging is paramount to ensuring consumer safety. This guide

provides a comprehensive comparison of the migration of unreacted dipropylene glycol

diacrylate (DPGDA), a common monomer in UV-cured printing inks and coatings, from food

packaging materials. We will compare its migration profile with other frequently used acrylates,

delve into the analytical methods for their detection, and provide an overview of the current

regulatory landscape.

Comparative Migration Analysis
The migration of unreacted monomers from food packaging is a complex process influenced by

the chemical nature of the migrant, the type of food, the contact time, and the temperature.

Studies have shown that DPGDA can migrate from packaging into food simulants. A key study

by Vápenka et al. (2018) provides a direct comparison of the migration of DPGDA and

tripropylene glycol diacrylate (TPGDA) from paper packaging coated with low-density

polyethylene (LDPE).

The study found that after 10 days at 40°C, a higher percentage of TPGDA migrated into 95%

ethanol (a fatty food simulant) compared to DPGDA. Specifically, more than 80% of the initial

TPGDA and 30% of the initial DPGDA were found to have migrated.[1] This suggests that

under these conditions, TPGDA has a higher migration potential than DPGDA. The levels of
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migration into other food simulants, such as 10% ethanol, 50% ethanol, and 3% acetic acid,

were significantly lower for both substances.[1]

Another study by Richter et al. identified several other acrylates in UV-printed food packaging

labels, including 1,6-hexanediol diacrylate (HDDA), 2-ethylhexyl acrylate (2-EHA),

trimethylolpropane triacrylate (TMPTA), and lauryl acrylate (LA), alongside DPGDA and

TPGDA. While this study did not provide a direct quantitative comparison of migration levels, it

highlights the range of potential migrants that need to be considered.

Below is a summary of the migration data for DPGDA and TPGDA from the Vápenka et al.

(2018) study:

Food Simulant DPGDA Migration (%) TPGDA Migration (%)

95% Ethanol 30 >80

10% Ethanol Low Low

50% Ethanol Low Low

3% Acetic Acid Low Low

Olive Oil Low Low

Regulatory and Toxicological Overview
The regulation of food contact materials is crucial for ensuring consumer safety. In the

European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to

come into contact with food is the primary legislation. This regulation establishes a list of

authorized substances and sets specific migration limits (SMLs) for certain substances. An

SML is the maximum permitted amount of a substance that can migrate from a food contact

material into food. For substances not explicitly listed with a specific SML, a general SML of 60

mg/kg of food applies.

In the United States, the Food and Drug Administration (FDA) regulates food contact

substances through the Food Contact Notification (FCN) program. An FCN is submitted by a

manufacturer to the FDA and includes data demonstrating the safety of the substance for its

intended use.
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Here is a summary of the available regulatory and toxicological information for DPGDA and its

alternatives:

Substance
EU Specific Migration
Limit (SML)

FDA Status

DPGDA

Not explicitly listed with an

individual SML in Regulation

(EU) No 10/2011. The general

SML of 60 mg/kg may apply.

Not found in the inventory of

effective Food Contact

Substance Notifications.

TPGDA

Not explicitly listed with an

individual SML in Regulation

(EU) No 10/2011. The general

SML of 60 mg/kg may apply.

Cleared under FCN 772 with a

migration limit of 1 ppm.[1]

HDDA

Not explicitly listed with an

individual SML in Regulation

(EU) No 10/2011. The general

SML of 60 mg/kg may apply.

Not found in the inventory of

effective Food Contact

Substance Notifications.

TMPTA

Not explicitly listed with an

individual SML in Regulation

(EU) No 10/2011. The general

SML of 60 mg/kg may apply.

Cleared under FCN 772 with a

migration limit of 1 ppm.[1]

It is important to note that the absence of a specific SML in the EU regulation does not mean

that a substance is not regulated. The general SML and the overall migration limit (OML) of 10

mg/dm² of the food contact material still apply. The toxicological profiles of these substances

are continuously under review by regulatory bodies like the European Food Safety Authority

(EFSA) and the European Chemicals Agency (ECHA).

Experimental Protocols
Accurate and reliable analytical methods are essential for determining the migration of

substances from food packaging. The most common techniques used for the analysis of

acrylates are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid

Chromatography (HPLC).
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Experimental Workflow for DPGDA Migration Testing
The following diagram illustrates a typical experimental workflow for determining the migration

of DPGDA from a food packaging material.

Sample Preparation Migration Test Analytical Phase Data Interpretation

Food Packaging Material Food Simulant Selection
(e.g., 95% Ethanol)

Contact
Migration Cell Assembly Incubation

(e.g., 10 days at 40°C)
Extraction of Migrants

from Simulant GC-MS or HPLC Analysis Quantification of DPGDA Comparison with
Regulatory Limits Reporting of Results

Click to download full resolution via product page

A typical workflow for DPGDA migration studies.

Detailed Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A defined surface area of the packaging material is brought into contact

with a specific volume of the chosen food simulant in a migration cell.

Migration Conditions: The migration cell is incubated under controlled conditions of time and

temperature (e.g., 10 days at 40°C).

Extraction: After incubation, an aliquot of the food simulant is taken. For aqueous simulants,

a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) may be

performed to concentrate the analytes.

GC-MS Analysis:

Injection: A small volume of the extract is injected into the GC.

Separation: The components of the sample are separated based on their boiling points

and interactions with the stationary phase of the GC column (e.g., a 5% phenyl-

methylpolysiloxane column).
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Detection: The separated components are then introduced into the mass spectrometer,

which ionizes the molecules and separates them based on their mass-to-charge ratio,

allowing for identification and quantification.

Quantification: The concentration of DPGDA is determined by comparing the peak area of

the analyte in the sample to a calibration curve prepared with known concentrations of a

DPGDA standard.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation and Migration: The sample preparation and migration steps are similar

to those for GC-MS.

HPLC Analysis:

Injection: An aliquot of the food simulant (or an extract) is injected into the HPLC system.

Separation: The separation is achieved on a stationary phase (e.g., a C18 column) using a

mobile phase (e.g., a mixture of acetonitrile and water). The components are separated

based on their polarity and affinity for the stationary and mobile phases.

Detection: A UV detector is commonly used for the detection of acrylates, as they absorb

ultraviolet light at specific wavelengths.

Quantification: Similar to GC-MS, quantification is performed using a calibration curve

generated from standards of known concentrations.

Conclusion
The migration of unreacted DPGDA from food packaging materials is a critical safety

consideration. This guide has provided a comparative analysis of DPGDA migration with other

acrylates, highlighting that factors such as the specific acrylate and the nature of the food

simulant significantly influence migration levels. While TPGDA shows a higher migration

potential in fatty food simulants compared to DPGDA, further research is needed to establish a

comprehensive migration profile for a wider range of acrylates under various conditions.
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The regulatory landscape for these substances is complex and varies between regions.

Researchers and industry professionals must stay informed about the latest regulations from

bodies like the EU and FDA to ensure compliance. The detailed experimental protocols for GC-

MS and HPLC provided in this guide offer a foundation for conducting accurate and reliable

migration studies, which are essential for the safety assessment of food packaging materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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